molecular formula C14H11NO2 B11881020 3-Hydroxy-3-phenylisoindolin-1-one CAS No. 6637-53-2

3-Hydroxy-3-phenylisoindolin-1-one

Cat. No.: B11881020
CAS No.: 6637-53-2
M. Wt: 225.24 g/mol
InChI Key: GWFDPVAJYRXYNY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-hydroxy-3-phenylisoindolin-1-one involves the iridium-catalyzed asymmetric [3+2] annulation of aromatic ketimines with alkynes via C–H activation . This reaction is typically carried out in the presence of a cationic iridium/binap catalyst, which enables the formation of the desired product with high enantioselectivity. The reaction conditions often include the use of chlorobenzene as a solvent and a temperature of around 80°C.

Another method involves the use of continuous flow crystallization processes, which have been shown to deliver high productivities and purities . This method is particularly advantageous for industrial-scale production due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-phenylisoindolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The hydroxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoindolinone derivatives.

Scientific Research Applications

3-Hydroxy-3-phenylisoindolin-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The hydroxy and phenyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity

Properties

CAS No.

6637-53-2

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-hydroxy-3-phenyl-2H-isoindol-1-one

InChI

InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16)

InChI Key

GWFDPVAJYRXYNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)O

Origin of Product

United States

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